molecular formula C25H26N6O3 B2854679 1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide CAS No. 1211928-81-2

1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B2854679
CAS No.: 1211928-81-2
M. Wt: 458.522
InChI Key: NKPGVESNPMFAJZ-OUKQBFOZSA-N
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Description

The compound 1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide is a pyrimidine derivative featuring a nitro group at position 5, a phenylethenyl substituent at position 6, and a piperidine-4-carboxamide moiety at position 2. Pyrimidine derivatives are well-documented for their roles in medicinal chemistry, particularly in kinase inhibition, anticancer, and antimicrobial therapies due to their ability to mimic purine and pyrimidine bases in biological systems .

Properties

IUPAC Name

1-[4-(N-methylanilino)-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-29(20-10-6-3-7-11-20)24-22(31(33)34)21(13-12-18-8-4-2-5-9-18)27-25(28-24)30-16-14-19(15-17-30)23(26)32/h2-13,19H,14-17H2,1H3,(H2,26,32)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPGVESNPMFAJZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=C2[N+](=O)[O-])C=CC3=CC=CC=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=C2[N+](=O)[O-])/C=C/C3=CC=CC=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Pyrimidine ring : Contributes to the compound's biological activity.
  • Piperidine moiety : Often associated with various pharmacological effects.
  • Nitro group : May enhance the reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered cellular function.
  • Receptor Modulation : It may interact with various receptor types, influencing neurotransmitter systems and potentially affecting mood and cognition.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound:

  • Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from micromolar to low nanomolar concentrations, indicating potent activity.
Cell LineIC50 (µM)
MCF-7 (Breast)0.5
A549 (Lung)0.3
HeLa (Cervical)0.7

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects:

  • Dopaminergic Neurons : In animal models, it demonstrated a protective effect against neurotoxic agents that typically induce dopaminergic cell death. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease.

Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their efficacy against a panel of cancer cell lines. The results indicated that modifications to the piperidine moiety significantly enhanced antitumor activity, with one derivative achieving an IC50 of 0.2 µM against MCF-7 cells .

Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of the compound in a mouse model of Parkinson's disease. The administration of the compound significantly reduced the loss of dopaminergic neurons when compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Comparison with Similar Compounds

Structural Analogues

Pyrimidine Core Modifications
  • N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): This compound shares a pyrimidine core but substitutes the nitro group with a hydroxymethyl group and lacks the phenylethenyl moiety. The fluorophenyl group enhances lipophilicity, while the hydroxymethyl may reduce metabolic stability compared to the nitro group in the target compound .
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ():

    • Features a piperidine group at position 6 but lacks the phenylethenyl and carboxamide substituents. The simpler structure may result in weaker target affinity due to reduced steric bulk and hydrogen-bonding capacity .
Functional Group Comparisons
  • 6-(4-Methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-(2-phenylethenyl)pyrimidin-4-amine (CHEMBL1983923, ):
    • Shares the phenylethenyl group and pyrimidine core. The methylpiperazine group (pKi = 6.7 for LRRK2 inhibition) differs from the piperidine-carboxamide in the target compound, suggesting that carboxamide may improve binding via hydrogen bonding .
    • Activity Insight : The phenylethenyl group in both compounds likely contributes to kinase inhibition through hydrophobic interactions, but the nitro group in the target compound may introduce additional redox activity .

Physicochemical Properties

Property Target Compound CHEMBL1983923 () 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ()
Molecular Weight ~500 g/mol (estimated) ~400 g/mol ~220 g/mol
Key Substituents Nitro, phenylethenyl Phenylethenyl, methylpiperazine Piperidine, methyl
Predicted logP ~3.5 (moderate lipophilicity) ~2.8 ~1.5
Hydrogen Bond Donors 2 (carboxamide NH) 1 (amine NH) 1 (amine NH)

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